molecular formula C22H20N2O4 B12606743 4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-45-6

4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12606743
CAS No.: 648922-45-6
M. Wt: 376.4 g/mol
InChI Key: PQBPTKZACHMHRN-UHFFFAOYSA-N
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Description

4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formamido group, a hydroxy group, and a phenylethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. The phenylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Formamido-2-hydroxy-N-phenylbenzamide: Lacks the phenylethoxy group, resulting in different chemical and biological properties.

    2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide:

Uniqueness

4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenylethoxy group, in particular, differentiates it from other similar compounds and may enhance its interactions with biological targets.

Properties

CAS No.

648922-45-6

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

4-formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20N2O4/c25-15-23-17-9-10-20(21(26)14-17)22(27)24-18-7-4-8-19(13-18)28-12-11-16-5-2-1-3-6-16/h1-10,13-15,26H,11-12H2,(H,23,25)(H,24,27)

InChI Key

PQBPTKZACHMHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)NC=O)O

Origin of Product

United States

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